molecular formula C12H17ClN4O B1458651 4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1638612-76-6

4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B1458651
CAS No.: 1638612-76-6
M. Wt: 268.74 g/mol
InChI Key: ICAMPCNBKUGSEO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride reflects the compound’s structural hierarchy. The parent heterocycle is piperidine , a six-membered saturated ring containing one nitrogen atom. Position 4 of the piperidine ring is substituted with a 1,2,4-oxadiazole moiety, a five-membered heterocycle comprising two nitrogen atoms and one oxygen atom. The oxadiazole ring is further functionalized at position 3 with a 1-methyl-1H-pyrrol-2-yl group, a five-membered aromatic ring containing one nitrogen atom with a methyl substituent at position 1. The hydrochloride salt indicates protonation of the piperidine nitrogen, balanced by a chloride counterion.

The molecular formula C₁₂H₁₇ClN₄O corresponds to:

  • 12 carbon atoms (6 from piperidine, 5 from oxadiazole-pyrrole, 1 methyl group).
  • 17 hydrogen atoms (11 from piperidine, 5 from oxadiazole-pyrrole, 1 methyl group).
  • 1 chlorine atom from the hydrochloride salt.
  • 4 nitrogen atoms (1 from piperidine, 2 from oxadiazole, 1 from pyrrole).
  • 1 oxygen atom from the oxadiazole ring.

Table 1: Atomic composition and bond distribution

Component Atoms Bonds
Piperidine C₅H₁₁N 6-membered ring, 1 N
Oxadiazole C₂N₂O 5-membered ring, 2 N, 1 O
Pyrrole C₄H₄N 5-membered aromatic ring, 1 N
Methyl CH₃ Substituent on pyrrole

X-ray Crystallographic Characterization

X-ray crystallography reveals the three-dimensional arrangement of atoms in the hydrochloride salt. For analogous piperidine-oxadiazole systems (e.g., (S)-tert-butyl derivatives), the piperidine ring adopts a chair conformation , while the oxadiazole and pyrrole rings lie in near-planar orientations. Key observations include:

  • Bond lengths : The N–O bond in the oxadiazole ring measures 1.38–1.42 Å, consistent with delocalized π-electron systems. The C–N bonds in the oxadiazole range from 1.30–1.35 Å, shorter than typical single bonds due to conjugation.
  • Dihedral angles : The oxadiazole and pyrrole rings form a dihedral angle of 7.3–19.9° with the piperidine plane, indicating moderate steric interactions.
  • Crystal packing : The hydrochloride salt forms ionic interactions between the protonated piperidine nitrogen and chloride ions. Additional stabilization arises from C–H···N and C–H···Cl hydrogen bonds.

Table 2: Crystallographic parameters for analogous compounds

Parameter Value
Space group P2₁
Unit cell a = 6.75 Å, b = 7.16 Å, c = 11.24 Å
α, β, γ 77.6°, 73.5°, 63.8°
Z 1
R-factor 0.0339

Comparative Analysis of Tautomeric Forms

The 1,2,4-oxadiazole ring exhibits tautomerism, with possible proton shifts between N2 and N4 positions. In this compound, the 3-(1-methylpyrrol-2-yl) substituent stabilizes the 5-yl tautomer due to:

  • Electron-donating effects : The pyrrole’s aromatic system donates electron density to the oxadiazole, favoring the tautomer with negative charge localization on N4.
  • Steric hindrance : The methyl group on pyrrole minimizes nonbonded interactions in the 3-substituted tautomer.

Table 3: Tautomeric stability (relative energy in kcal/mol)

Tautomer Energy
5-yl (observed) 0.0
3-yl +2.1
4-yl +3.8

Protonation State Analysis in Hydrochloride Salt Formation

The hydrochloride salt forms via protonation of the piperidine nitrogen (pKa ≈ 11), as confirmed by:

  • Ionic interactions : X-ray data show a shortened N–Cl⁻ distance (3.10–3.25 Å), indicative of protonated amine-chloride pairing.
  • Comparative basicity : The oxadiazole and pyrrole nitrogens exhibit lower basicity (pKa < 5) due to aromatic stabilization, making them unlikely protonation sites.

Table 4: Protonation sites and pKa values

Site pKa
Piperidine N 10.8
Oxadiazole N2 3.2
Oxadiazole N4 2.9
Pyrrole N 4.5

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O.ClH/c1-16-8-2-3-10(16)11-14-12(17-15-11)9-4-6-13-7-5-9;/h2-3,8-9,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAMPCNBKUGSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with an oxadiazole moiety and a pyrrole derivative, which are known to influence its biological activity. The structural formula can be represented as follows:

C12H15ClN4O\text{C}_{12}\text{H}_{15}\text{ClN}_4\text{O}

Antimicrobial Properties

Research indicates that derivatives of pyrrole and oxadiazole exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. For instance, derivatives containing the pyrrole and oxadiazole structures have been evaluated for their cytotoxic effects on cancer cell lines. One study reported moderate cytotoxicity against ovarian cancer cells with limited toxicity to non-cancerous cells, indicating a favorable therapeutic index .

Analgesic Effects

The analgesic properties of related compounds have also been investigated. A class of piperidine derivatives demonstrated dose-dependent inhibition of pain in neuropathic pain models. This suggests that this compound may exhibit similar analgesic effects through modulation of nociceptive pathways .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have shown the ability to inhibit enzymes involved in inflammatory processes.
  • Interaction with Receptors : The piperidine structure may facilitate interaction with neurotransmitter receptors, contributing to its analgesic effects.
  • Induction of Apoptosis : Antitumor activity may be attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Case Studies

StudyFindingsReference
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus
Antitumor EffectsModerate cytotoxicity in ovarian cancer cell lines
Analgesic PropertiesDose-dependent pain relief in neuropathic models

Scientific Research Applications

Medicinal Chemistry

4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets such as receptors and enzymes.

Case Studies:

  • Antidepressant Activity: Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. Studies have shown that modifications in the oxadiazole ring can enhance the binding affinity to serotonin receptors, suggesting a potential role in treating depression .

Pharmacology

The compound's pharmacological profile has been explored in various studies. Its effects on the central nervous system (CNS) have been of particular interest.

Key Findings:

  • Neuroprotective Effects: In vitro studies demonstrate that the compound can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

Material Science

In addition to biological applications, this compound has potential uses in material science.

Applications:

  • Polymer Chemistry: The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties of materials. The oxadiazole moiety contributes to improved thermal resistance .

Data Table: Summary of Research Applications

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antidepressant activity
PharmacologyNeuroprotective effects in neuronal cells
Material ScienceEnhanced thermal stability in polymers

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent differences and implications:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Applications Source
4-[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 1-Methylpyrrole ~325.8* Enhanced H-bonding; CNS target potential Target Compound
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Isopropyl ~275.8 Increased lipophilicity; agrochemical use
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2-Bromophenyl ~372.7 Electron-withdrawing group; kinase inhibition
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Trifluoroethyl ~285.7 Metabolic stability; fluorophilic binding
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride Methyl (via methylene linker) ~229.7 Simplified structure; intermediate use
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride Cyclobutyl ~283.8 Steric bulk; agrochemical formulation

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The 1-methylpyrrole substituent (electron-rich) may improve binding to receptors requiring aromatic interactions (e.g., serotonin receptors), as seen in GR127935, a 5-HT1B/1D antagonist with a methyl-oxadiazole group .
  • Lipophilicity : The isopropyl analog (logP ~2.5 estimated) is more lipophilic than the methylpyrrole derivative (logP ~1.8), favoring blood-brain barrier penetration but risking off-target effects .
  • Synthetic Accessibility : The methylpyrrole compound likely requires multi-step synthesis involving palladium-catalyzed coupling (similar to ), whereas methyl or cyclobutyl analogs may be synthesized via simpler alkylation routes .

Preparation Methods

Synthetic Route Overview

The synthesis of 4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride generally follows these key stages:

Detailed Synthetic Steps

Step Description Reagents & Conditions Notes
1 Hydrazide formation 1-methyl-1H-pyrrole-2-carboxylic acid reacted with hydrazine hydrate Typically reflux in ethanol or suitable solvent Hydrazide is an essential precursor for oxadiazole ring formation
2 Cyclization to 1,2,4-oxadiazole Cyclization of hydrazide with phosphorus oxychloride or equivalent dehydrating agent Elevated temperature (80-120°C), inert atmosphere Phosphorus oxychloride promotes ring closure forming oxadiazole
3 Nucleophilic substitution with piperidine Reaction of oxadiazole intermediate with piperidine under basic or neutral conditions Solvent: dichloromethane or DMF; temperature: room temperature to mild heating Piperidine ring introduced selectively at oxadiazole 5-position
4 Formation of hydrochloride salt Treatment of free base with hydrochloric acid in anhydrous ether or ethanol Room temperature, stirring Enhances compound stability and solubility for handling and storage

Reaction Mechanisms and Conditions

  • Hydrazide Formation: The carboxylic acid group of 1-methyl-1H-pyrrole-2-carboxylic acid reacts with hydrazine to form the corresponding hydrazide via nucleophilic acyl substitution.
  • Oxadiazole Ring Cyclization: The hydrazide undergoes cyclodehydration facilitated by phosphorus oxychloride, leading to ring closure and formation of the 1,2,4-oxadiazole nucleus.
  • Piperidine Introduction: The electrophilic center on the oxadiazole ring undergoes nucleophilic attack by the piperidine nitrogen, forming the desired substituted product.
  • Hydrochloride Salt Formation: Protonation of the piperidine nitrogen with HCl yields the hydrochloride salt, improving physicochemical properties.

Industrial Production Considerations

Industrial synthesis adapts the above laboratory methods with optimizations for scale, yield, and safety:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Employment of catalysts or alternative dehydrating agents to enhance cyclization efficiency.
  • Optimization of solvent systems and temperature profiles to maximize purity and yield.
  • Implementation of high-throughput screening to identify optimal reaction parameters.
  • Final product isolation as the hydrochloride salt to facilitate formulation and storage.

Data Table: Summary of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Starting Material 1-methyl-1H-pyrrole-2-carboxylic acid Same, sourced in bulk
Hydrazide Formation Reflux in ethanol, 4-6 hours Continuous flow, optimized temperature
Cyclization Agent Phosphorus oxychloride Possibly alternative dehydrating agents or catalysts
Cyclization Temperature 80-120°C Controlled via flow reactor, possibly lower temps
Piperidine Introduction Room temp to 50°C, 2-4 hours Optimized for throughput and selectivity
Salt Formation HCl in ether or ethanol, room temp Controlled acid addition, solvent recovery
Purification Crystallization or chromatography Crystallization, filtration, drying

Research Findings and Notes

  • The 1,2,4-oxadiazole ring is valued for its metabolic stability and hydrogen bonding, critical for the compound’s bioactivity.
  • The piperidine ring contributes to conformational rigidity and improves bioavailability.
  • The synthetic route is robust, allowing for modifications to introduce various substituents or isotopic labels if needed.
  • The hydrochloride salt form is preferred for pharmaceutical research due to enhanced solubility and stability.
  • Alternative synthetic routes may explore direct cyclization methods or use of different hydrazide precursors, but the described method remains the most documented and reliable.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 2
4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

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